molecular formula C4H4N4O B094155 N-Nitrosodi(cyanomethyl)amine CAS No. 16339-18-7

N-Nitrosodi(cyanomethyl)amine

Cat. No.: B094155
CAS No.: 16339-18-7
M. Wt: 124.1 g/mol
InChI Key: KQKDJPIPZMNIDQ-UHFFFAOYSA-N
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Description

N-Nitrosodi(cyanomethyl)amine is a member of the nitrosamine family, which are compounds characterized by the presence of the nitroso group (-NO) attached to an amine Nitrosamines are known for their mutagenic and carcinogenic properties, making them significant in both environmental and health-related studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosodi(cyanomethyl)amine typically involves the nitrosation of di(cyanomethyl)amine. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl). The reaction is usually conducted at low temperatures to control the formation of the nitroso group and to prevent decomposition of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale nitrosation reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining the quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosodi(cyanomethyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can break the nitroso group, leading to the formation of amines or other reduced products.

    Substitution: The nitroso group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-Nitrosodi(cyanomethyl)amine has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of nitrosamines and their reactions.

    Biology: Research into its mutagenic and carcinogenic properties helps in understanding the mechanisms of cancer development.

    Medicine: It serves as a reference compound in the development of analytical methods for detecting nitrosamines in pharmaceuticals and other products.

    Industry: Its presence in industrial processes is monitored to ensure safety and compliance with environmental regulations.

Mechanism of Action

The mechanism by which N-Nitrosodi(cyanomethyl)amine exerts its effects involves its metabolic activation. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of electrophilic intermediates. These intermediates can react with DNA, forming covalent adducts that can cause mutations and initiate carcinogenesis . The primary molecular targets are nucleophilic sites in DNA, such as guanine bases.

Comparison with Similar Compounds

  • N-Nitrosodimethylamine (NDMA): Known for its high carcinogenic potential and presence in various environmental sources.
  • N-Nitrosodiethylamine (NDEA): Similar in structure but with ethyl groups instead of cyanomethyl groups.
  • N-Nitrosomorpholine (NMOR): Contains a morpholine ring, leading to different chemical and biological properties.

Biological Activity

N-Nitrosodi(cyanomethyl)amine (NDCA) is a synthetic nitrosamine compound that has garnered attention due to its biological activity, particularly its mutagenic and carcinogenic properties. This article delves into the mechanisms of action, research findings, and case studies associated with NDCA, providing a comprehensive overview of its biological implications.

Chemical Structure and Properties

This compound is characterized by a central N-nitroso group bonded to two cyanomethyl groups. Its chemical formula is C4H4N4OC_4H_4N_4O, and it can be synthesized through the reaction of sodium nitrite with dicyanomethanamine in an acidic medium:

NaNO2+NCCH2 NH2C4H4N4O+NaNO3+H2O\text{NaNO}_2+\text{NCCH}_2\text{ NH}_2\rightarrow \text{C}_4\text{H}_4\text{N}_4\text{O}+\text{NaNO}_3+\text{H}_2\text{O}

The biological activity of NDCA primarily arises from its metabolic activation via cytochrome P450 enzymes. This process generates electrophilic intermediates that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The presence of the nitroso and nitrile groups in NDCA plays a significant role in its reactivity and interaction with biological macromolecules.

Mutagenic and Carcinogenic Potential

Numerous studies have investigated the mutagenic and carcinogenic effects of NDCA. It serves as a model compound for understanding the mechanisms behind nitrosamine-induced carcinogenesis. Research indicates that NDCA can damage DNA and induce cancer in various animal models, highlighting its relevance in toxicological studies .

Case Studies

  • Animal Studies : Research involving exposure to NDCA has demonstrated dose-related carcinogenic responses in animal models. For instance, studies on rainbow trout indicated that chronic exposure to nitrosamines resulted in hepatocellular carcinoma, reinforcing the link between NDCA exposure and cancer development .
  • Environmental Impact : NDCA has been detected in environmental samples, raising concerns about its potential impact on aquatic life. Studies have shown that exposure to nitrosamines can lead to significant toxicity in freshwater species, such as Daphnia magna, indicating a need for monitoring these compounds in water systems .

Data Table: Biological Activity Summary

Activity Description Reference
MutagenicityInduces mutations in DNA through electrophilic interactions,
CarcinogenicityLinked to cancer development in animal models ,
Toxicity to Aquatic LifeDemonstrated acute toxicity at low concentrations
Environmental MonitoringPresence in industrial processes necessitates regulation,

Properties

IUPAC Name

N,N-bis(cyanomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O/c5-1-3-8(7-9)4-2-6/h3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKDJPIPZMNIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)N(CC#N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167577
Record name Acetonitrile, nitrosiminodi- (8CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000198 [mmHg]
Record name N-Nitrosobis(cyanomethyl)amine
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CAS No.

16339-18-7
Record name 2,2′-(Nitrosoimino)bis[acetonitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16339-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetonitrile, 2,2'-(N-nitrosoimino)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016339187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetonitrile, nitrosiminodi- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitrosodi(cyanomethyl)amine
Reactant of Route 2
N-Nitrosodi(cyanomethyl)amine
Reactant of Route 3
N-Nitrosodi(cyanomethyl)amine
Reactant of Route 4
N-Nitrosodi(cyanomethyl)amine

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